N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide
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Overview
Description
N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a propyl chain, and an ynamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the addition of the ynamide group through a coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the ynamide group.
Substitution: The phenyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide involves its interaction with specific molecular targets. The ynamide group can participate in nucleophilic addition reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-(1-phenyl-1H-pyrazol-4-yl)but-2-ynamide
- N-(1-phenyl-5-methyl-1H-pyrazol-4-yl)but-2-ynamide
- N-(1-phenyl-5-ethyl-1H-pyrazol-4-yl)but-2-ynamide
Uniqueness: N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Properties
IUPAC Name |
N-(1-phenyl-5-propylpyrazol-4-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-8-15-14(18-16(20)9-4-2)12-17-19(15)13-10-6-5-7-11-13/h5-7,10-12H,3,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOOAGGVJGPIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)NC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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